molecular formula C32H27ClN2OS2 B11520300 1-[3'-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one

1-[3'-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one

Cat. No.: B11520300
M. Wt: 555.2 g/mol
InChI Key: SGMFDAJGTALBNT-UHFFFAOYSA-N
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Description

1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one involves multiple steps. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one involves its interaction with molecular targets such as urease enzymes. The compound likely inhibits urease by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of urea . This inhibition can reduce the formation of ammonia and other harmful byproducts, which are associated with various medical conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C32H27ClN2OS2

Molecular Weight

555.2 g/mol

IUPAC Name

1-[4-(3-chloro-2-methylphenyl)-3',3'-bis(4-methylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone

InChI

InChI=1S/C32H27ClN2OS2/c1-20-12-16-24(17-13-20)31(25-18-14-21(2)15-19-25)26-8-5-6-9-27(26)32(38-31)35(34-30(37-32)23(4)36)29-11-7-10-28(33)22(29)3/h5-19H,1-4H3

InChI Key

SGMFDAJGTALBNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=C(C(=CC=C5)Cl)C)C6=CC=C(C=C6)C

Origin of Product

United States

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